molecular formula C15H24O4 B14369722 2-Oxepanone, 5,5'-(1-methylethylidene)bis- CAS No. 93745-78-9

2-Oxepanone, 5,5'-(1-methylethylidene)bis-

Cat. No.: B14369722
CAS No.: 93745-78-9
M. Wt: 268.35 g/mol
InChI Key: HCFNCJMSWOAVTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxepanone, 5,5’-(1-methylethylidene)bis- is a chemical compound with the molecular formula C15H24O4 and a molecular weight of 268.35 g/mol . It is also known by its synonym, 5,5’-(propane-2,2-diyl)bis(oxepan-2-one) . This compound is part of the oxepanone family, which are cyclic esters or lactones. Lactones are known for their applications in polymer chemistry, particularly in the synthesis of biodegradable polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxepanone, 5,5’-(1-methylethylidene)bis- typically involves the reaction of appropriate diols with oxepanone derivatives under controlled conditions. The reaction conditions often include the use of catalysts to facilitate the ring-opening polymerization of oxepanone derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale ring-opening polymerization processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Oxepanone, 5,5’-(1-methylethylidene)bis- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 2-Oxepanone, 5,5’-(1-methylethylidene)bis- involves its ability to undergo ring-opening polymerization, forming long polymer chains. These polymers can interact with biological systems or other materials, leading to various applications in drug delivery, tissue engineering, and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxepanone, 5,5’-(1-methylethylidene)bis- is unique due to its specific molecular structure, which allows for the formation of polymers with distinct properties. Its ability to form biocompatible and biodegradable materials makes it particularly valuable in medical and environmental applications .

Properties

CAS No.

93745-78-9

Molecular Formula

C15H24O4

Molecular Weight

268.35 g/mol

IUPAC Name

5-[2-(7-oxooxepan-4-yl)propan-2-yl]oxepan-2-one

InChI

InChI=1S/C15H24O4/c1-15(2,11-3-5-13(16)18-9-7-11)12-4-6-14(17)19-10-8-12/h11-12H,3-10H2,1-2H3

InChI Key

HCFNCJMSWOAVTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCC(=O)OCC1)C2CCC(=O)OCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.